molecular formula C10H17F3N2O2S B6444860 N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549010-63-9

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No. B6444860
CAS RN: 2549010-63-9
M. Wt: 286.32 g/mol
InChI Key: DFIVQIMUACTRJH-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide (TFPCPS) is a cyclopropane sulfonamide compound with a trifluoroethyl substituent on the nitrogen atom. It is a member of the sulfonamide group of drugs, which are used for a variety of medical purposes. This compound has been studied for its potential applications in various scientific research fields due to its unique chemical and physical properties.

Scientific Research Applications

Synthesis of 1,3-Diaryl-5-(Trifluoromethyl)-1H-1,2,4-Triazole Compounds

This compound can be used in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization . These triazole compounds show high levels of biological activities such as antifungal, antibacterial, anticancer, antimicrobial, anticoagulant, anticonvulsant, and antidepressant .

Desymmetrization of Cyclopentenediones

A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones can lead to the desymmetrization of cyclopentene-1,3-diones . This process can efficiently produce tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits .

Synthesis of Chiral Fluorospiroindole Derivatives

This compound can be used in the synthesis of chiral fluorospiroindole derivatives . These derivatives can be synthesized in high yields with excellent diastereo- and enantioselectivities .

Flame-Retardant Additive for Lithium-Ion Batteries

Tris (2,2,2-trifluoroethyl) phosphate (TFP), a derivative of this compound, can be synthesized and added into electrolytes as a flame-retardant additive . This can significantly reduce the flammability of the electrolyte of lithium-ion batteries and resolve safety problems .

5. Synthesis of Trifluoroethyl Fatty Acid Ester This compound can also be used in the synthesis of trifluoroethyl fatty acid ester . This process can be facilitated with phenyl(2,2,2-trifluoroethyl)phosphinate .

properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2S/c11-10(12,13)7-15-5-1-2-8(6-15)14-18(16,17)9-3-4-9/h8-9,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIVQIMUACTRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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